JNK3 Isoform Potency: Thiophene-2-carboxamide vs. Naphthalene-1-carboxamide (TCS JNK 5a)
The target compound (11a in the primary publication) exhibits a JNK3 pIC50 of 6.6, which corresponds to an IC50 of approximately 25 nM, compared to the naphthalene analog TCS JNK 5a (compound 5a) with a JNK3 pIC50 of 6.7 (~20 nM) [1]. Both compounds share essentially identical JNK2 potency (pIC50 6.5, ~32 nM) [1]. The ~1.25-fold difference in JNK3 potency is small but measurable, indicating near-equivalent target engagement at the ATP-binding site.
| Evidence Dimension | JNK3 inhibitory potency (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 6.6 (IC50 ≈ 25 nM) |
| Comparator Or Baseline | TCS JNK 5a (naphthalene-1-carboxamide analog): pIC50 = 6.7 (IC50 ≈ 20 nM) |
| Quantified Difference | ΔpIC50 = 0.1 (~1.25-fold weaker) |
| Conditions | Biochemical kinase assay measuring ATP-competitive inhibition of recombinant JNK3; exact assay conditions as described in Angell et al. 2007 |
Why This Matters
Near-equivalent JNK3 potency means the thiophene analog can serve as a matched-pair control for SAR studies where the amide substituent is the sole variable, isolating steric and electronic contributions to selectivity without confounding potency differences.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, Malkakorpi S, Musgrave JR, Neu M, Rowland P, Shea RL, Smith JL, Somers DO, Thomas SA, Thompson G, Wang R. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007 Mar 1;17(5):1296-301. View Source
